molecular formula C19H20F3N7O B214883 3,5-dimethyl-4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]morpholine

3,5-dimethyl-4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]morpholine

Número de catálogo B214883
Peso molecular: 419.4 g/mol
Clave InChI: ABCKBUWIUXWQCV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3,5-dimethyl-4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]morpholine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of morpholine derivatives and has been found to exhibit promising pharmacological properties, including anti-inflammatory, analgesic, and antitumor effects.

Mecanismo De Acción

The mechanism of action of 3,5-dimethyl-4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]morpholine is not fully understood. However, it has been proposed that the compound exerts its pharmacological effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth and proliferation. Specifically, it has been found to inhibit the activity of the protein kinase B (AKT) and mammalian target of rapamycin (mTOR) pathways, which are known to play a critical role in cancer cell survival.
Biochemical and Physiological Effects
In addition to its antitumor effects, 3,5-dimethyl-4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]morpholine has been found to exhibit other biochemical and physiological effects. Studies have shown that it possesses potent anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory conditions such as rheumatoid arthritis. Additionally, it has been found to exhibit neuroprotective effects, suggesting that it may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using 3,5-dimethyl-4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]morpholine in lab experiments is its potent pharmacological activity. This makes it a valuable tool for investigating the mechanisms of action of various enzymes and signaling pathways. Additionally, its ability to enhance the efficacy of chemotherapeutic agents makes it a promising candidate for combination therapy.
However, there are also some limitations associated with the use of this compound in lab experiments. One of the main limitations is its relatively low solubility in water, which can make it difficult to administer in animal models. Additionally, its potential toxicity and side effects need to be carefully evaluated before it can be used in clinical trials.

Direcciones Futuras

There are several future directions for research on 3,5-dimethyl-4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]morpholine. One area of research is to investigate its potential applications in combination therapy with other chemotherapeutic agents. Additionally, further studies are needed to elucidate the exact mechanisms of action of the compound and to identify potential targets for drug development. Finally, more research is needed to evaluate the safety and efficacy of the compound in clinical trials, with the ultimate goal of developing it into a viable therapeutic agent for the treatment of cancer and other diseases.

Métodos De Síntesis

The synthesis of 3,5-dimethyl-4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]morpholine involves several steps. The first step involves the reaction of 4-methylbenzenesulfonyl chloride with 5-amino-4-(trifluoromethyl)pyrimidine to yield 5-(4-methylphenyl)-4-(trifluoromethyl)pyrimidin-2-amine. This intermediate is then reacted with sodium azide and copper sulfate to form 5-(4-methylphenyl)-4-(trifluoromethyl)-1H-tetrazole. Finally, the tetrazole intermediate is reacted with 3,5-dimethylmorpholine in the presence of a base to yield the final product.

Aplicaciones Científicas De Investigación

3,5-dimethyl-4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]morpholine has been extensively studied for its potential therapeutic applications. One of the most significant areas of research has been in the field of oncology. Studies have shown that this compound exhibits potent antitumor effects by inhibiting the growth and proliferation of cancer cells. Additionally, it has been found to enhance the efficacy of chemotherapeutic agents, making it a promising candidate for combination therapy.

Propiedades

Nombre del producto

3,5-dimethyl-4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]morpholine

Fórmula molecular

C19H20F3N7O

Peso molecular

419.4 g/mol

Nombre IUPAC

3,5-dimethyl-4-[5-[1-(4-methylphenyl)tetrazol-5-yl]-4-(trifluoromethyl)pyrimidin-2-yl]morpholine

InChI

InChI=1S/C19H20F3N7O/c1-11-4-6-14(7-5-11)29-17(25-26-27-29)15-8-23-18(24-16(15)19(20,21)22)28-12(2)9-30-10-13(28)3/h4-8,12-13H,9-10H2,1-3H3

Clave InChI

ABCKBUWIUXWQCV-UHFFFAOYSA-N

SMILES

CC1COCC(N1C2=NC=C(C(=N2)C(F)(F)F)C3=NN=NN3C4=CC=C(C=C4)C)C

SMILES canónico

CC1COCC(N1C2=NC=C(C(=N2)C(F)(F)F)C3=NN=NN3C4=CC=C(C=C4)C)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.